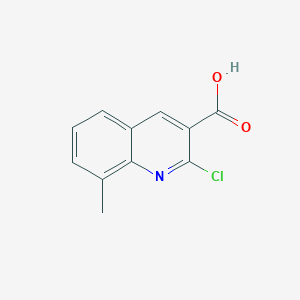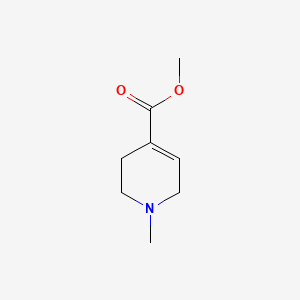
Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Descripción general
Descripción
“Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate” is a chemical compound with the formula C8H13NO2 . It has a molecular weight of 155.1943 . The IUPAC name for this compound is "methyl 1-methyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate" .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate” consists of a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and one double bond . The ring is substituted with a methyl group and a carboxylate ester group .Aplicaciones Científicas De Investigación
Monoamine Oxidase Substrates
Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate and its analogues have been studied for their interactions with monoamine oxidase (MAO). These compounds, including ethyl-MTP-carboxylate, have shown potential as substrates for MAO enzymes, particularly in examining the types of environmental or endogenous compounds that might be neurotoxic (Gibb et al., 1987).
Chemical Synthesis and Annulation Reactions
Ethyl 2-methyl-2,3-butadienoate, an analog of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, is used in chemical synthesis, particularly in [4 + 2] annulation with N-tosylimines, producing highly functionalized tetrahydropyridines. These compounds demonstrate complete regioselectivity and excellent yields in reactions, expanding the scope of synthesis methods (Zhu, Lan, & Kwon, 2003).
Biological Activities of Tetrahydropyridine Derivatives
Tetrahydropyridine-3-carboxylic acid derivatives, closely related to Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, have shown significant biological activities. Various synthetic routes, such as phosphine-catalyzed reactions and Morita–Baylis–Hillman acetate transformations, have been employed to create these compounds, highlighting their potential in drug discovery and biological research (Kim et al., 2016).
Pharmacological Characteristics
The tetrahydropyridine (THP) moiety, a core component of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, is part of many biologically active systems. The discovery of neurotoxic properties in related compounds has led to extensive research on their synthesis and pharmacological properties, which are crucial for understanding their potential therapeutic uses and risks (Mateeva, Winfield, & Redda, 2005).
Propiedades
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXZBICQLNEMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)

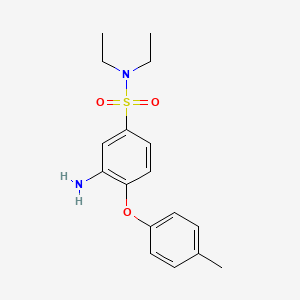
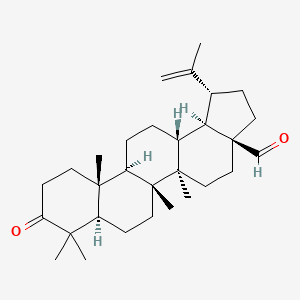
![1-[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2428824.png)
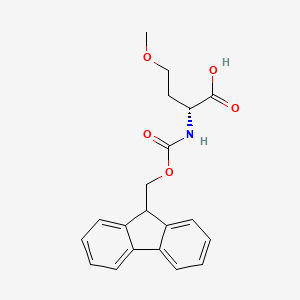
![N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide](/img/structure/B2428826.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2428827.png)


![N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)
